molecular formula C15H15N3O B2916659 5-(3-Methoxybenzyl)-1H-indazol-3-amine CAS No. 1956365-13-1

5-(3-Methoxybenzyl)-1H-indazol-3-amine

Cat. No.: B2916659
CAS No.: 1956365-13-1
M. Wt: 253.305
InChI Key: VMVUXFGQAVTNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxybenzyl)-1H-indazol-3-amine is an organic compound that belongs to the class of indazoles Indazoles are bicyclic heterocycles that contain a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxybenzyl)-1H-indazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxybenzyl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: 5-(3-Hydroxybenzyl)-1H-indazol-3-amine

    Reduction: this compound with an additional amine group

    Substitution: Various substituted derivatives depending on the functional group introduced

Scientific Research Applications

5-(3-Methoxybenzyl)-1H-indazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methoxybenzyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxybenzyl)-1H-indazole
  • 5-(3-Methoxybenzyl)-1H-pyrazole
  • 5-(3-Methoxybenzyl)-1H-benzimidazole

Uniqueness

5-(3-Methoxybenzyl)-1H-indazol-3-amine is unique due to its specific substitution pattern and the presence of both the indazole core and the 3-methoxybenzyl group. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-4-2-3-10(8-12)7-11-5-6-14-13(9-11)15(16)18-17-14/h2-6,8-9H,7H2,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVUXFGQAVTNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC3=C(C=C2)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.